molecular formula C22H19ClO3 B14862613 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone

Cat. No.: B14862613
M. Wt: 366.8 g/mol
InChI Key: ROLNUAWMUXSCGI-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is an organic compound with a complex structure that includes a chlorobenzyloxy group, a hydroxyphenyl group, and a tolylethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves multiple steps. One common method includes the Williamson ether synthesis, where 4-chlorobenzyl alcohol is reacted with 2-hydroxy-4-tolylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the tolylethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyloxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is unique due to its combination of a chlorobenzyloxy group and a hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C22H19ClO3/c1-15-2-4-16(5-3-15)12-21(24)20-11-10-19(13-22(20)25)26-14-17-6-8-18(23)9-7-17/h2-11,13,25H,12,14H2,1H3

InChI Key

ROLNUAWMUXSCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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